molecular formula C22H25N3OS2 B2525573 N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223787-94-7

N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2525573
M. Wt: 411.58
InChI Key: MAIRASDBKOCRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex molecule that appears to be related to various acetamide derivatives. Although the specific compound is not directly discussed in the provided papers, insights can be drawn from closely related structures and their properties.

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods of reduction, acetylation, and ethylation . These methods could potentially be adapted for the synthesis of the target compound, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide group and various substituents that influence the overall conformation and properties of the molecule. For example, the title compound in paper crystallizes with four molecules in the asymmetric unit and exhibits a molecular conformation similar to other closely related acetanilides. The molecules are linked through N—H⋯O hydrogen bonds, which is a common feature in acetamide chemistry that could also be relevant to the target compound.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents attached to the amide group. In the case of N-(4,6-Diméthylpyrid-2-yl)-2-(3-nitrophényl)acétamide, an intramolecular hydrogen bond forms a pseudo ring and contributes to the planarity of the molecule . This suggests that the target compound may also exhibit specific intramolecular interactions that could affect its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure. The presence of different substituents can lead to variations in properties such as melting points, solubility, and stability. While the specific properties of the target compound are not detailed in the provided papers, the related compounds offer a basis for predicting behaviors such as hydrogen bonding potential and molecular interactions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of similar compounds, such as diazaspirodecanes, involves novel and efficient synthetic routes. These compounds are synthesized through multi-component reactions or by exploiting unique reactivity patterns of precursor molecules. For example, the synthesis of 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones demonstrates the capability to create complex molecules efficiently under mild reaction conditions (Adib et al., 2008). Similarly, the synthesis involving triphenylphosphine and electron-deficient alkynes showcases the diversity of products achievable through strategic reactant selection (Han et al., 2020).

Reactivity and Mechanistic Insights

The reactivity of compounds within this class is a subject of interest, providing insights into their potential applications. Studies on the reduction of diazaspirodecanes offer comparative analysis between different reduction methods, revealing the intricacies of electron transfer processes and the impact on the structural and electronic properties of the resulting compounds (Zhou et al., 2010). Moreover, the regioselective synthesis of diazaspiro and tetrazaspiro derivatives explores the versatility of these compounds in creating structurally diverse and potentially bioactive molecules (Farag et al., 2008).

Potential Biological Activities

While the specific compound "N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" does not have direct research findings in the provided sources, compounds within its class have been studied for their biological activities. This includes investigations into their antibacterial, antifungal, and anthelmintic activities, as well as their application in fingerprint analysis due to their unique physical properties (Khan et al., 2019).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS2/c1-15-8-6-9-16(2)19(15)23-18(26)14-28-21-20(17-10-7-13-27-17)24-22(25-21)11-4-3-5-12-22/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIRASDBKOCRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.